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molecular formula C6H12O B046470 Butyl vinyl ether CAS No. 111-34-2

Butyl vinyl ether

Cat. No. B046470
M. Wt: 100.16 g/mol
InChI Key: UZKWTJUDCOPSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091382B2

Procedure details

To a solution of N-methylformanilide (30 g), butyl vinyl ether (22.2 g) in 25 ml of 1,4-dioxane under stirring at 10–15° C., a solution of bis-trichloromethylcarbonate (28.3 g) in 50 ml of 1,4-dioxane is added dropwise in 90 min. The reaction mixture is kept under stirring at room temperature overnight, then the solvent is evaporated under reduced pressure. Tert-butyl methyl ether (75 ml) and water (55 ml) are added, the mixture is cooled at about 5–10° C. and the pH is corrected to about 7 by adding sodium hydroxide 30% aqueous solution (55 g). After separation of the phases, the aqueous layer is extracted with tert-butyl methyl ether (70 ml) and the combined organic layers are evaporated under reduced pressure. To the residue tert-butyl methyl ether (50 ml) is added and the mixture is cooled at −15° C. for 90 minutes. The precipitate is filtered on Buchner, washed twice with tert-butyl methyl ether (25 ml×2) and dried at room temperature under vacuum overnight. 25.21 g of pure compound are obtained (70% molar yield)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:9]=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:11](OCCCC)=[CH2:12].ClC(OC(=O)OC(Cl)(Cl)Cl)(Cl)Cl>O1CCOCC1>[CH3:1][N:2]([C:9]([CH:11]=[CH2:12])=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Name
Quantity
22.2 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
28.3 g
Type
reactant
Smiles
ClC(Cl)(Cl)OC(OC(Cl)(Cl)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Tert-butyl methyl ether (75 ml) and water (55 ml) are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled at about 5–10° C.
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide 30% aqueous solution (55 g)
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with tert-butyl methyl ether (70 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic layers are evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue tert-butyl methyl ether (50 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled at −15° C. for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered on Buchner
WASH
Type
WASH
Details
washed twice with tert-butyl methyl ether (25 ml×2)
CUSTOM
Type
CUSTOM
Details
dried at room temperature under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C(=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 25.21 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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